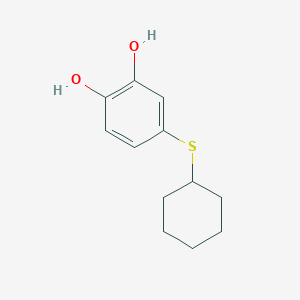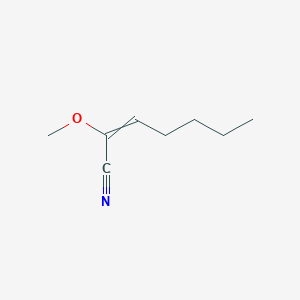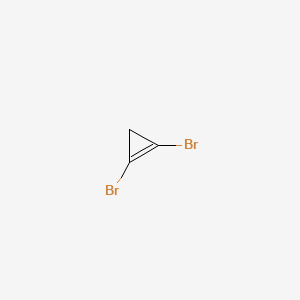
1,2-Dibromocycloprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromocycloprop-1-ene is an organic compound characterized by a three-membered cyclopropane ring with two bromine atoms attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromocycloprop-1-ene can be synthesized through the bromination of cyclopropene. The reaction typically involves the addition of bromine (Br₂) to cyclopropene in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions . The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromocycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopropene.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), amines (NH₂⁻)
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Solvents: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), ethanol (EtOH)
Major Products Formed
Substitution Products: 1-bromo-2-hydroxycyclopropane, 1-bromo-2-alkoxycyclopropane
Elimination Products: Cyclopropene
Addition Products: Various ring-opened or ring-expanded compounds
Applications De Recherche Scientifique
1,2-Dibromocycloprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of 1,2-dibromocycloprop-1-ene involves its high reactivity due to the strained three-membered ring and the presence of two bromine atoms. The compound can undergo nucleophilic substitution or elimination reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromoethane: A linear compound with two bromine atoms on adjacent carbon atoms.
1,3-Dibromocyclopropane: A cyclopropane derivative with bromine atoms on non-adjacent carbon atoms.
Uniqueness
1,2-Dibromocycloprop-1-ene is unique due to its highly strained three-membered ring, which imparts significant reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and molecular interactions .
Propriétés
Numéro CAS |
108186-05-6 |
|---|---|
Formule moléculaire |
C3H2Br2 |
Poids moléculaire |
197.86 g/mol |
Nom IUPAC |
1,2-dibromocyclopropene |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3(2)5/h1H2 |
Clé InChI |
VTOBRKIUPUIWEG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



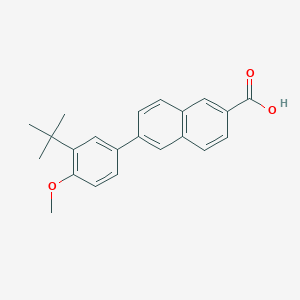
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
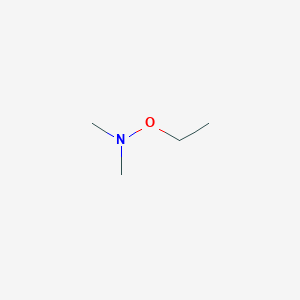
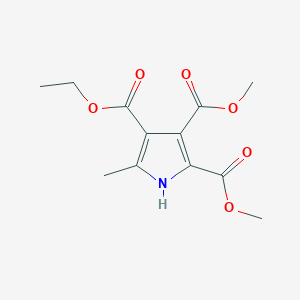
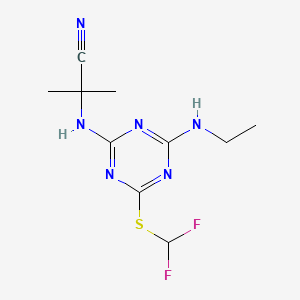


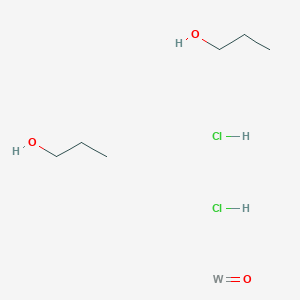
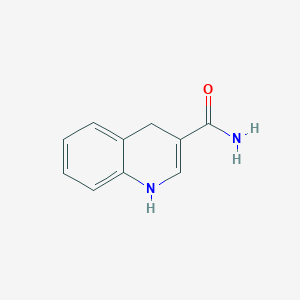
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
